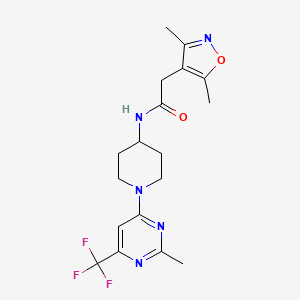

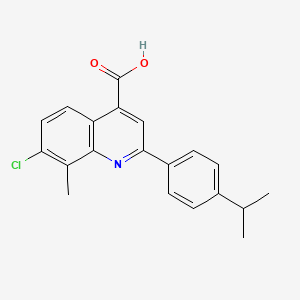

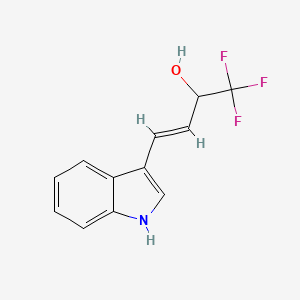

![molecular formula C15H19BrN2OS B2398537 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide CAS No. 926891-53-4](/img/structure/B2398537.png)

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Subheading

Profiling of Thiazole-based Piperidinone OximesThe synthesis of thiazole-based piperidinone oximes revealed compounds with significant antioxidant and antimicrobial properties. The antioxidant activity is attributed to the radical dissipating ability of the thiazole ring, while the nucleophilic character of sulfur in thiazole and the lipophilic nature of the piperidinone skeleton substantially influenced the observed antimicrobial activity of these compounds (Harini et al., 2017).

Antihypertensive and Cardiotropic Drug Potential

Subheading

Search for Angiotensin II Receptor AntagonistsResearch into 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines indicated potential applications as antihypertensive and cardiotropic drugs. Docking studies suggest a high affinity of the synthesized compounds for the angiotensin II receptor, with some showing antihypertensive effects comparable to the drug valsartan (Drapak et al., 2019).

Anticancer Potential

Subheading

Synthesis and Anticancer Activity of Novel Thiazole DerivativesPolyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent at C2 of the 1,3-thiazole cycle, exhibited notable anticancer activity in a series of in vitro tests on various cancer cell lines. The most effective compounds demonstrated significant inhibition of cell growth in the tested lines (Turov, 2020).

Antimicrobial Activities

Subheading

Synthesis and Screening of Thiazin DerivativesA study on the synthesis, characterization, and microbial screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed that this compound exhibited moderate antimicrobial activities against various strains including Pseudomonas aeruginosa and Escherichia coli (Ovonramwen et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS.BrH/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11;/h2-5,10-11,16H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBAWNSPGCNAND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

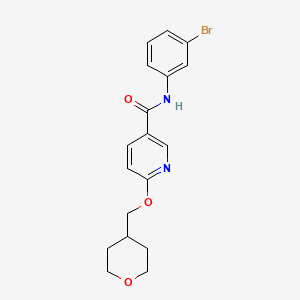

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

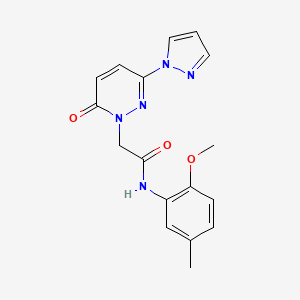

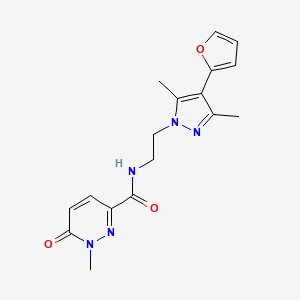

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)

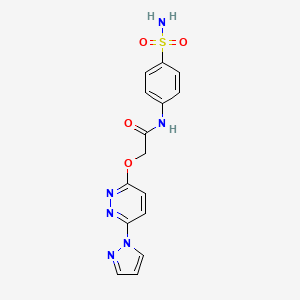

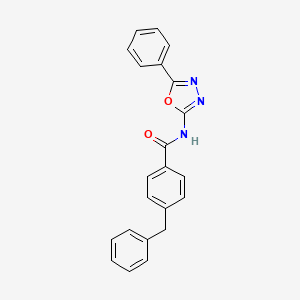

![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)

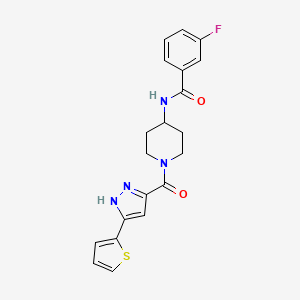

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)